1-Decyl-3-methylimidazolium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOISBTKPPVRFDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049237 | |

| Record name | 1-Decyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188589-32-4 | |

| Record name | 1-Decyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decyl-3-methylimidazolium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Decyl-3-methylimidazolium bromide chemical structure and properties

An In-depth Technical Guide to 1-Decyl-3-methylimidazolium (B1227720) Bromide

Introduction

1-Decyl-3-methylimidazolium bromide, often abbreviated as [C10mim]Br, is an ionic liquid (IL) belonging to the imidazolium-based class. Ionic liquids are salts that are liquid at or near room temperature, and they have garnered significant attention in various scientific fields due to their unique properties. These properties include low vapor pressure, high thermal stability, and tunable solvency. [C10mim]Br, with its amphiphilic nature arising from the combination of a hydrophilic imidazolium (B1220033) head and a hydrophobic decyl tail, has shown promise in a range of applications, from chemical synthesis and catalysis to drug delivery and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

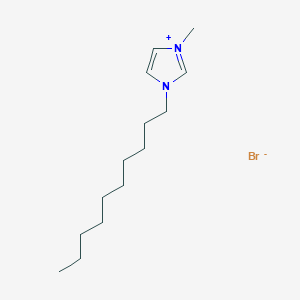

The chemical structure of this compound consists of a positively charged 1-decyl-3-methylimidazolium cation and a bromide anion. The cation features a five-membered aromatic ring with two nitrogen atoms, one of which is substituted with a methyl group and the other with a decyl group.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₇BrN₂ |

| Molecular Weight | 303.28 g/mol [1][2][3] |

| Melting Point | -15 °C[1] to 30 °C[3] |

| Boiling Point | 325 °C[4] |

| Density | 1.13 g/cm³ (at 25 °C)[1] |

| Viscosity | 18020 cP (at 18 °C)[1] |

| Solubility | Soluble in water and organic solvents like ethanol, methanol, and acetone.[4] |

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through the quaternization of 1-methylimidazole (B24206) with 1-bromodecane (B1670165).[5]

Materials:

-

1-methylimidazole (≥99%)

-

1-bromodecane (≥98%)

-

Ethyl acetate (B1210297) (≥99.5%)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 1-methylimidazole and 1-bromodecane are combined.[5]

-

The reaction is conducted under an inert atmosphere to prevent side reactions.[5]

-

The mixture is heated to 60 °C and stirred vigorously for 24 hours.[5]

-

After the reaction is complete, the resulting product, which is often a viscous liquid or a solid, is cooled to room temperature.

-

The product is then washed multiple times with ethyl acetate to remove any unreacted starting materials.[5]

-

The purified this compound is dried in a vacuum oven for 24 hours to remove any residual solvent.[5]

Characterization

The synthesized ionic liquid is typically characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the cation.

Applications in Research and Drug Development

This compound has demonstrated utility in a variety of applications relevant to scientific research and pharmaceutical development.

-

Catalysis: It has been used as a catalyst in various organic reactions, proving to be an efficient and reusable catalyst for the synthesis of compounds like benzimidazoles.[4]

-

Electrochemistry: Its wide electrochemical window and good conductivity make it a suitable electrolyte in applications such as electrosynthesis and electroanalysis.[4]

-

Extraction and Separation: [C10mim]Br can act as a solvent for the extraction of various natural compounds, including alkaloids and flavonoids, with high efficiency.[4] It has also been utilized as a stationary phase in chromatographic separations.[4]

-

Drug Solubility and Delivery: The solubility of certain drugs, such as the antibiotic isoniazid, has been studied in 1-decyl-3-methylimidazolium-based ionic liquids.[6] The tunability of the ionic liquid's properties by altering the anion can be leveraged to enhance drug solubility.[6]

-

Antimicrobial and Antitumor Activity: Imidazolium-based ionic liquids, including those with decyl chains, have shown potential as antimicrobial agents.[5] Their amphiphilic nature allows them to interact with and disrupt cell membranes.[7] Some studies have also investigated their antitumor activity.[5]

Biological Activity and Toxicity

While the unique properties of [C10mim]Br make it attractive for various applications, its biological effects and potential toxicity are critical considerations, especially in the context of drug development and environmental impact.

Studies have shown that this compound can exhibit toxicity to aquatic organisms.[8] For instance, research on zebrafish (Danio rerio) has indicated that exposure to [C10mim]Br can induce oxidative stress and cause DNA damage in the liver.[8][9] The proposed mechanism involves a decrease in the activity of antioxidant enzymes, leading to an overproduction of reactive oxygen species (ROS) and subsequent cellular damage.[8][9] The toxicity of 1-alkyl-3-methylimidazolium bromides on green algae has also been observed to increase with the length of the alkyl chain.[10]

Conclusion

This compound is a versatile ionic liquid with a growing number of applications in both academic and industrial research. Its unique combination of properties makes it a valuable tool in catalysis, electrochemistry, and as a solvent for extractions and separations. For drug development professionals, its potential to enhance drug solubility and its inherent biological activity are of particular interest. However, the demonstrated toxicity of [C10mim]Br necessitates careful evaluation and consideration of its environmental and biological impact. Future research will likely focus on further elucidating its mechanisms of action, exploring its potential in novel applications, and designing greener and less toxic ionic liquids.

References

- 1. This compound, >98% | IoLiTec [iolitec.de]

- 2. This compound | C14H27BrN2 | CID 22078297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications | MDPI [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Decyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decyl-3-methylimidazolium bromide, often abbreviated as [C10mim]Br, is an ionic liquid (IL) that has garnered significant attention in various scientific and industrial fields. As a member of the imidazolium-based family of ILs, it possesses a unique combination of properties, including low volatility, high thermal stability, and tunable solubility.[1] These characteristics make it a versatile compound with applications in catalysis, electrochemistry, extraction, and as a medium for organic reactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields. A summary of these properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Temperature (°C) | Reference |

| Molecular Formula | C14H27BrN2 | - | [2][3] |

| Molecular Weight | 303.28 g/mol | - | [2][3] |

| Melting Point | -15 °C (5 °F) | - | [2] |

| Melting Point | -6 °C (21.2 °F) | - | [1] |

| Melting Point | 30 °C (86 °F) | - | [4] |

| Boiling Point | 325 °C (617 °F) | - | [1] |

Density and Viscosity

| Property | Value | Temperature (°C) | Reference |

| Density | 1.13 g/cm³ | 25 | [2] |

| Viscosity | 18020 cP | 18 | [2] |

| Kinematic Viscosity | 7892.9 mm²/s | 20 | [5] |

Surface and Aggregation Properties

The aggregation behavior of this compound in aqueous solutions is a key characteristic, particularly for applications involving emulsions and formulations.

| Property | Value | Temperature (K) | Reference |

| Critical Micelle Concentration (CMC) | 9.8 mM | 298 | [6] |

Experimental Protocols

The accurate determination of the physicochemical properties of ionic liquids is essential for their effective application. Below are detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction.[1][7]

Materials:

-

1-bromodecane (B1670165) (or 1-decanol (B1670082) and hydrobromic acid)[1]

-

Ethyl acetate (B1210297) (for washing)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Equimolar amounts of 1-methylimidazole and 1-bromodecane are combined in a round bottom flask.

-

The reaction mixture is stirred and heated under a nitrogen atmosphere. The reaction temperature and time can vary, for example, 70°C for 48 hours.

-

After the reaction is complete, the resulting product is cooled to room temperature.

-

The crude product is washed several times with ethyl acetate to remove any unreacted starting materials.

-

The purified this compound is then dried under vacuum to remove any residual solvent.

Determination of Critical Micelle Concentration (CMC)

The CMC of surfactants like this compound in an aqueous solution can be determined using various techniques, including conductivity measurements and fluorescence spectroscopy.[6][8]

Conductivity Method:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the electrical conductivity of each solution at a constant temperature.

-

Plot the conductivity as a function of the concentration of the ionic liquid.

-

The plot will show two lines with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.[6]

Fluorescence Probe Method (using Pyrene):

-

Prepare a stock solution of pyrene (B120774) in a suitable organic solvent.

-

Prepare a series of aqueous solutions of this compound.

-

Add a small aliquot of the pyrene stock solution to each ionic liquid solution, ensuring the final pyrene concentration is very low (micromolar range).

-

After equilibration, measure the fluorescence emission spectra of pyrene in each solution.

-

The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is sensitive to the polarity of the microenvironment.

-

Plot the I1/I3 ratio as a function of the logarithm of the ionic liquid concentration. A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the nonpolar micellar core, and the inflection point of this sigmoidal curve is taken as the CMC.[8]

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Thermal analysis provides information on the thermal stability and phase transitions of the ionic liquid.[7][9]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

TGA Protocol:

-

A small, accurately weighed sample of this compound (typically 4-5 mg) is placed in a TGA pan.[7]

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7]

-

The weight loss of the sample is recorded as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant weight loss begins.

DSC Protocol:

-

A small, accurately weighed sample (around 5 mg) is hermetically sealed in an aluminum pan.[7]

-

The sample is subjected to a controlled temperature program, which typically includes cooling and heating cycles (e.g., cooling to -90 °C and heating to 200 °C at a rate of 10 °C/min).[7]

-

The heat flow to or from the sample is measured relative to a reference pan.

-

Phase transitions such as melting point and glass transition temperature can be identified from the resulting thermogram.[10]

Visualizations

Synthesis of this compound

Caption: Synthesis pathway for this compound.

Micelle Formation of this compound in Aqueous Solution

Caption: Micellization process of [C10mim]Br in water.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. This compound | C14H27BrN2 | CID 22078297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride [mdpi.com]

Synthesis and Characterization of 1-Decyl-3-methylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10mim]Br), an ionic liquid with diverse applications in catalysis, electrochemistry, and extraction.[1] This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting quantitative data in accessible formats.

Physicochemical Properties

1-Decyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇BrN₂ | [2] |

| Molecular Weight | 303.28 g/mol | [2] |

| Appearance | Colorless to yellowish liquid or white to light yellow crystalline powder | [1][3] |

| Melting Point | -6 °C | [1] |

| CAS Number | 188589-32-4 | [2][4] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a direct alkylation reaction, a type of Sₙ2 substitution, involving 1-methylimidazole (B24206) and an alkyl halide.[5]

Experimental Procedure

A common and effective method for the synthesis of this compound involves the reaction of equimolar amounts of 1-methylimidazole with 1-bromodecane.[5] The reaction is typically carried out under an inert atmosphere with vigorous stirring to ensure a complete reaction.

Materials:

-

1-methylimidazole

-

1-bromodecane

-

Ethyl acetate (B1210297) (for washing)

Procedure:

-

In a two-necked round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromodecane.

-

The reaction mixture is heated to approximately 60-70°C.[5]

-

The mixture is stirred vigorously under a nitrogen atmosphere for 24-48 hours.[5]

-

After cooling to room temperature, the resulting viscous liquid is washed multiple times with small portions of ethyl acetate to remove any unreacted starting materials.

-

The purified product is then dried under vacuum at 70–80°C to yield the final product.

A schematic representation of the synthesis is provided below.

Characterization Data

The structural integrity and purity of the synthesized this compound are confirmed through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. While specific spectral data for the decyl derivative can be inferred from closely related analogs, representative shifts for the imidazolium (B1220033) core and the alkyl chain are predictable. For instance, the proton at position 2 in the imidazolium ring is characteristically downfield shifted.[6]

A study on related imidazolium bromides provides the following characteristic ¹³C NMR shifts, which are expected to be similar for this compound.[7]

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| N-C H-N | ~136 |

| N-CH=C H-N | ~123 |

| N-C H=CH-N | ~122 |

| N-C H₂ | ~50 |

| N-C H₃ | ~36 |

| Alkyl Chain Carbons | 14-32 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the imidazolium ring and the decyl chain.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3150, ~3100 | C-H stretching of the imidazolium ring |

| ~2925, ~2855 | Asymmetric and symmetric C-H stretching of the CH₂ and CH₃ groups in the alkyl chain[8] |

| ~1570, ~1460 | C=N and C=C stretching of the imidazolium ring |

| ~1170 | In-plane C-H bending of the imidazolium ring |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the cation. The positive ion mode would show a peak corresponding to the 1-decyl-3-methylimidazolium cation ([C₁₄H₂₇N₂]⁺).

| Ion | m/z |

| [C₁₀mim]⁺ | ~209.2 |

Thermal Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the ionic liquid. Imidazolium-based ionic liquids generally exhibit good thermal stability. Studies on similar 1-alkyl-3-methylimidazolium bromides indicate decomposition temperatures well above 200°C.[9][10] Long-term isothermal TGA studies have shown that some decomposition can occur at temperatures lower than the onset decomposition temperature determined by fast scan experiments.[11]

The following diagram illustrates a general workflow for the characterization of the synthesized ionic liquid.

Applications in Drug Development

Ionic liquids like this compound are gaining attention in the pharmaceutical and biomedical fields. Their unique properties, such as low viscosity and high thermal stability, make them suitable for various applications.[1] They have been investigated for their potential as solvents for drug delivery, in the extraction of bioactive compounds, and as antimicrobial agents.[1] The biocompatibility and potential antitumor activity of similar imidazolium ionic liquids are also areas of active research.[5]

This guide provides a foundational understanding of the synthesis and characterization of this compound, offering researchers and professionals a detailed starting point for their work with this versatile ionic liquid.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C14H27BrN2 | CID 22078297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Thermal Stability and Viscosity of Short-Chain 1-Alkyl-3-Methylimidazolium Bromide Ionic Liquids: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the thermal stability and viscosity of short-chain 1-alkyl-3-methylimidazolium bromide ionic liquids. Due to a lack of available experimental data for 1,3-dimethylimidazolium (B1194174) bromide ([DMIM]Br), this paper focuses on its close structural analogues: 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) and 1-butyl-3-methylimidazolium bromide ([BMIM]Br). The properties of these compounds offer valuable insights into the expected behavior of [DMIM]Br and other related ionic liquids.

Thermal Stability

The thermal stability of ionic liquids is a critical parameter for their application in various fields, including as solvents for chemical reactions and in drug delivery systems. Thermogravimetric analysis (TGA) is the standard method for evaluating this property, determining the temperature at which the substance begins to decompose.

The decomposition temperature is often reported as the onset temperature (Tonset), which is the temperature at which significant mass loss begins. For imidazolium-based ionic liquids, thermal stability is influenced by the nature of both the cation and the anion. Generally, for a given anion, the thermal stability of 1-alkyl-3-methylimidazolium salts is influenced by the length of the alkyl chain.

Table 1: Thermal Decomposition Temperatures of [EMIM]Br and [BMIM]Br

| Ionic Liquid | Onset Decomposition Temperature (Tonset) (°C) | Notes |

| 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br) | 246 (±5) | Determined by onset of Derivative Thermogravimetry (DTG) at a heating rate of 1 K/min.[1] |

| 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) | 260 (±1) | Determined by thermogravimetry (TG).[2][3] |

Long-term isothermal TGA studies have indicated that some ionic liquids may exhibit decomposition at temperatures significantly lower than the onset decomposition temperature determined from faster scan rate experiments.[4]

Viscosity

Viscosity is a key physicochemical property of ionic liquids that influences their utility as solvents, lubricants, and electrolytes. It is a measure of a fluid's resistance to flow and is highly dependent on temperature. For imidazolium-based ionic liquids, viscosity generally increases with the length of the alkyl chain on the cation due to increased van der Waals interactions.

Quantitative viscosity data for [EMIM]Br and [BMIM]Br is not as readily available in the literature as thermal stability data. However, the general trend for 1-alkyl-3-methylimidazolium halides is that viscosity decreases with increasing temperature and increases with increasing alkyl chain length.

Table 2: Viscosity of Related 1-Alkyl-3-Methylimidazolium Halides

| Ionic Liquid | Temperature (°C) | Viscosity (mPa·s) | Notes |

| 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) | 60 | 697 | Included for comparative purposes, as bromide salts are expected to have different but related viscosity values.[5] |

| 1-Hexyl-3-methylimidazolium Bromide ([HMIM]Br) | 20 | Not specified, but data available for aqueous solutions. | Pure ionic liquid viscosity data was not explicitly found in the search results, but studies on its aqueous solutions are available.[6] |

It is anticipated that the viscosity of [DMIM]Br would be lower than that of [EMIM]Br and [BMIM]Br at the same temperature due to its smaller cation size and consequently weaker intermolecular forces.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the ionic liquid.

Methodology:

-

Sample Preparation: A small sample of the ionic liquid (typically 4-8 mg) is accurately weighed and placed into a TGA pan, commonly made of platinum or ceramic.[7] Prior to analysis, the ionic liquid should be dried under vacuum to remove any absorbed water, as water can significantly affect the thermal stability measurements.

-

Instrumentation: A thermogravimetric analyzer is used for the measurement. The instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Ramped TGA: The temperature is increased at a constant heating rate, typically 5 or 10 °C/min, over a specified temperature range (e.g., from 25 °C to 600 °C).[7] The mass of the sample is continuously monitored as a function of temperature.

-

Isothermal TGA: The sample is heated to a specific temperature and held at that temperature for an extended period (e.g., 10 hours) while the mass loss is recorded over time.[4][7] This method is used to assess long-term thermal stability.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the baseline and the tangent of the decomposition step.[8] The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the ionic liquid as a function of temperature.

Methodology:

-

Sample Preparation: The ionic liquid sample is degassed and dried to remove any volatile impurities and water, which can significantly lower the viscosity.

-

Instrumentation: A rheometer or a viscometer is used for the measurement. Common geometries include cone-and-plate, parallel-plate, or coaxial cylinders.[9] For temperature-dependent studies, the instrument is equipped with a temperature control unit.

-

Measurement Procedure:

-

The sample is loaded into the measurement geometry.

-

The temperature is set to the desired value and allowed to equilibrate.

-

The viscosity is measured at a controlled shear rate or shear stress. For Newtonian fluids, the viscosity is independent of the shear rate.

-

The measurements are repeated at different temperatures to obtain the viscosity-temperature profile.

-

-

Data Analysis: The viscosity data is plotted as a function of temperature. The data can be fitted to empirical models, such as the Vogel-Fulcher-Tammann (VFT) equation, to describe the temperature dependence of viscosity.[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the thermal stability and viscosity of a 1-alkyl-3-methylimidazolium bromide ionic liquid.

Caption: Experimental workflow for characterizing ionic liquids.

Conclusion

This technical guide has summarized the available data on the thermal stability and viscosity of 1-ethyl-3-methylimidazolium bromide and 1-butyl-3-methylimidazolium bromide as close analogues for the yet-uncharacterized 1,3-dimethylimidazolium bromide. The provided experimental protocols for TGA and viscosity measurements offer a standardized approach for researchers to characterize these and other ionic liquids. The general trends suggest that [DMIM]Br would likely exhibit slightly lower thermal stability and viscosity compared to its longer-chain counterparts, making it a potentially interesting candidate for applications requiring lower viscosity while maintaining reasonable thermal stability. Further experimental investigation is required to confirm these predictions and fully characterize the properties of [DMIM]Br.

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asjp.cerist.dz [asjp.cerist.dz]

Solubility of 1-Decyl-3-methylimidazolium Bromide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Decyl-3-methylimidazolium bromide ([C10mim]Br) in various organic solvents. Understanding the solubility of this promising ionic liquid is crucial for its application in diverse fields, including catalysis, electrochemistry, and drug delivery systems. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents visual workflows to aid in research and development.

Core Concepts in Solubility of Ionic Liquids

The solubility of ionic liquids (ILs) like [C10mim]Br in organic solvents is governed by a complex interplay of intermolecular forces, including Coulombic interactions, van der Waals forces, hydrogen bonding, and solvophobic effects. The structure of both the ionic liquid and the solvent plays a critical role. For 1-alkyl-3-methylimidazolium based ILs, the length of the alkyl chain significantly influences their physical properties and interactions with solvents. Generally, as the alkyl chain length increases, the van der Waals interactions become more dominant, which can affect solubility in different solvent classes.

Quantitative Solubility Data

While extensive quantitative data for the solubility of this compound in a wide array of organic solvents remains a subject of ongoing research, some key solubility characteristics have been reported. It is known to be soluble in polar protic and aprotic solvents. For instance, [C10mim]Br is reported to be soluble in water and organic solvents such as ethanol, methanol, and acetone.[1] Furthermore, it has been described as being completely miscible with water and acetonitrile.

For a structurally similar ionic liquid, 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12mim][Cl]), the solubility in primary alcohols has been observed to decrease as the alkyl chain of the alcohol becomes longer.[2][3] This trend is likely to be similar for [C10mim]Br. A study on a series of 1-alkyl-3-methylimidazolium bromides indicated that alcohols are excellent solvents, while n-alkanes are poor solvents.

To provide a clearer, albeit currently limited, picture, the following table summarizes the qualitative and miscibility information gathered from the literature.

| Organic Solvent | Solvent Type | Solubility/Miscibility of [C10mim]Br |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Totally Miscible |

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

The determination of the solubility of ionic liquids in organic solvents can be carried out using several established experimental methods. The choice of method often depends on the nature of the system (e.g., the expected solubility range) and the available analytical equipment.

Solid-Liquid Equilibrium (SLE) Measurement by Dynamic Method

A common and accurate method for determining the solubility of crystalline ionic liquids is the dynamic method, which involves observing the temperature at which the last solid particle of a solute dissolves in a solvent upon slow heating.

Methodology:

-

Sample Preparation: A series of samples with known compositions of the ionic liquid and the organic solvent are prepared gravimetrically in sealed glass ampoules.

-

Heating and Observation: The ampoules are placed in a thermostated bath and heated at a very slow and constant rate (e.g., 0.1 K/min) with continuous stirring to ensure thermal equilibrium.

-

Cloud Point Determination: The temperature at which the last solid crystals disappear is visually observed and recorded as the equilibrium temperature for that specific composition. This temperature is often referred to as the "cloud point."

-

Data Correlation: The collected temperature and composition data points are then used to construct a solid-liquid phase diagram. The solubility at a given temperature can be interpolated from this diagram.

Isothermal Shake-Flask Method

For determining solubility at a specific temperature, the isothermal shake-flask method is widely used.

Methodology:

-

Saturation: An excess amount of the ionic liquid is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in a thermostated shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed in the thermostat for a period to allow for the complete separation of the solid and liquid phases. Centrifugation can also be used to aid this separation.

-

Analysis: A sample of the supernatant saturated solution is carefully withdrawn. The concentration of the ionic liquid in the solvent is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy (if the IL has a chromophore), high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of an ionic liquid in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

This guide serves as a foundational resource for professionals working with this compound. As further research becomes available, this document will be updated with more extensive quantitative solubility data across a broader range of organic solvents.

References

1-Decyl-3-methylimidazolium bromide molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the core physicochemical properties of 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10MIM]Br), an ionic liquid with applications in various scientific fields.

Core Molecular Data

1-Decyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid. Its structure consists of an organic cation, 1-decyl-3-methylimidazolium, and a bromide anion.[1] The key quantitative molecular data for this compound are summarized in the table below.

| Parameter | Value | References |

| Molecular Formula | C₁₄H₂₇BrN₂ | [2][3][4] |

| Molecular Weight | 303.28 g/mol | [2][3][5] |

| Exact Mass | 302.13600 u | [3] |

Note: Slight variations in molecular weight (e.g., 306.29 g/mol ) have been reported in some sources.[1]

Molecular Structure and Composition

The logical relationship between the constituent ions of this compound is illustrated in the following diagram. The compound is formed by the ionic association of the 1-decyl-3-methylimidazolium cation and the bromide anion.

Caption: Ionic composition of this compound.

Physicochemical Properties

Beyond its molecular weight and formula, several other physicochemical properties of this compound have been documented. It is typically a colorless to yellowish liquid.[1] A summary of notable properties is provided below.

| Property | Value | References |

| Melting Point | -15 °C to 30 °C | [3][5] |

| Boiling Point | 325 °C | [1] |

| Solubility | Soluble in water and organic solvents like ethanol, methanol, and acetone. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound were not available in the initial search results. A general synthesis method involves the reaction of 1-methylimidazole (B24206) with 1-decanol (B1670082) in the presence of hydrobromic acid.[1] For specific, validated experimental procedures, researchers should consult peer-reviewed scientific literature or established chemical synthesis databases.

Applications

This compound is recognized for its utility in various applications, including catalysis, electrochemistry, and as a stationary phase in chromatography.[1] Its low viscosity and high thermal stability make it a versatile compound in these fields.[1]

References

A Technical Guide to the Spectroscopic Characterization of 1-Decyl-3-methylimidazolium Bromide

This technical guide provides an in-depth overview of the spectroscopic data for 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10mim][Br]), a prominent ionic liquid. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. It includes comprehensive Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the synthetic and analytical workflows.

Introduction

1-Decyl-3-methylimidazolium bromide is an imidazolium-based ionic liquid composed of a 1-decyl-3-methylimidazolium cation and a bromide anion.[1] Its molecular formula is C14H27BrN2.[2] Like many ionic liquids, it is noted for its low viscosity and high thermal stability.[1] These properties make it a versatile compound with applications in catalysis, electrochemistry, and extraction processes.[1] Accurate spectroscopic characterization is crucial for confirming its synthesis and purity, as well as for understanding its interactions in various chemical systems.

Spectroscopic Data

The following sections present the characteristic NMR and IR spectroscopic data for this compound. The data is compiled from various sources and represents typical values observed for this and structurally similar ionic liquids.

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The chemical shifts are influenced by the solvent used for the measurement.

¹H NMR Data

The proton NMR spectrum shows characteristic signals for the imidazolium (B1220033) ring protons, the N-methyl group, and the N-decyl chain. The chemical shift of the proton at the C2 position of the imidazolium ring (N-CH-N) is particularly sensitive to the solvent environment.[3]

| Assignment | Chemical Shift (δ/ppm) Range | Multiplicity | Coupling Constant (J/Hz) |

| N-CH-N (Imidazolium C2-H) | 9.0 - 10.6 | Singlet (s) | - |

| N-CH=CH-N (Imidazolium C4-H, C5-H) | 7.3 - 7.8 | Multiplet (m) or two singlets | - |

| N-CH₂ (Decyl) | 4.1 - 4.4 | Triplet (t) | 7.4 |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | - |

| N-CH₂-CH₂ (Decyl) | 1.7 - 2.0 | Multiplet (m) | 7.3 |

| -(CH₂)₇- (Decyl) | 1.2 - 1.5 | Multiplet (m) | - |

| -CH₃ (Decyl) | 0.8 - 0.9 | Triplet (t) | 6.7 - 7.7 |

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature. Data compiled from analogous compounds.[4][5][6]

¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the ionic liquid.

| Assignment | Chemical Shift (δ/ppm) Range |

| N-CH-N (Imidazolium C2) | 135 - 138 |

| N-CH=CH-N (Imidazolium C4, C5) | 121 - 124 |

| N-CH₂ (Decyl) | 48 - 51 |

| N-CH₃ | 35 - 37 |

| N-CH₂-CH₂ (Decyl) | 30 - 33 |

| -(CH₂)₇- (Decyl) | 22 - 32 |

| -CH₃ (Decyl) | 13 - 15 |

Note: Chemical shifts can vary depending on the solvent and experimental conditions. Data compiled from analogous compounds.[4][5][7]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic bands for the imidazolium ring and the alkyl chains.

| Wavenumber (cm⁻¹) Range | Assignment | Intensity |

| 3050 - 3150 | C-H stretching (Imidazolium ring) | Medium |

| 2850 - 2960 | C-H stretching (Alkyl chains) | Strong |

| 1560 - 1580 | C=N, C=C stretching (Imidazolium ring) | Strong |

| 1460 - 1470 | C-H bending (Alkyl chains) | Medium |

| 1160 - 1180 | Ring vibrations, C-N stretching | Strong |

| 720 - 760 | C-H out-of-plane bending | Medium |

Note: Peak positions and intensities can be influenced by the physical state of the sample. Data compiled from analogous compounds.[8][9][10][11][12]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

The synthesis is typically a two-step process involving the alkylation of 1-methylimidazole (B24206).[13]

-

Reaction Setup : 1-methylimidazole and 1-bromodecane (B1670165) are mixed in a round-bottom flask, often in a 1:1 molar ratio. Acetonitrile can be used as a solvent, though solvent-free conditions are also possible.[9][10]

-

Reaction Conditions : The mixture is stirred and heated under reflux for a specified period, typically ranging from 24 to 48 hours, to ensure the completion of the reaction.[10]

-

Product Isolation : After the reaction is complete, the solvent (if used) is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting product is often washed with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove any unreacted starting materials.[13] The purified ionic liquid is then dried in a vacuum oven.

-

Sample Preparation : A small amount of the ionic liquid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.[3]

-

Referencing : Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS).[3]

-

Data Acquisition : For ¹H NMR spectra, a sufficient number of scans (e.g., 4096-8192) are accumulated to obtain a good signal-to-noise ratio, with a recycling delay of around 5 seconds.[3] The sample temperature is maintained at a constant value, such as 298 K.[3]

-

Instrumentation : FT-IR spectra are recorded using a spectrometer, such as a Perkin-Elmer Spectrum 400.[5]

-

Sample Preparation : For liquid samples, a thin film can be placed between KBr plates. Solid samples can be analyzed as a KBr pellet.

-

Data Acquisition : Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 1.0 cm⁻¹.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C14H27BrN2 | CID 22078297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijcrr.com [ijcrr.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Decyl-3-methylimidazolium Bromide (CAS: 188589-32-4)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research professionals. All chemicals should be handled by trained individuals in a laboratory setting with appropriate safety precautions. Always refer to a current Safety Data Sheet (SDS) from the supplier before use.

Introduction

1-Decyl-3-methylimidazolium (B1227720) bromide, identified by CAS number 188589-32-4, is an ionic liquid (IL) belonging to the imidazolium (B1220033) class of salts. Ionic liquids are salts that are liquid at relatively low temperatures (typically below 100°C). They are characterized by negligible vapor pressure, high thermal stability, and excellent ionic conductivity.[1][2] These unique properties make 1-decyl-3-methylimidazolium bromide a versatile compound in various scientific and industrial fields, particularly as a "green" solvent alternative to volatile organic compounds, and in applications ranging from materials science to electrochemistry.[1][2]

Core Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 188589-32-4[3][4][5] |

| IUPAC Name | 1-decyl-3-methylimidazol-3-ium bromide[3][5][6] |

| Synonyms | 1-Decyl-3-methyl-1H-imidazol-3-ium Bromide, 3-Decyl-1-methyl-1H-imidazolium bromide, 1-methyl-3-decylimidazolium bromide[4][7][8] |

| Molecular Formula | C₁₄H₂₇BrN₂[2][4][5] |

| Molecular Weight | 303.28 g/mol [5] |

| InChI Key | HOISBTKPPVRFDS-UHFFFAOYSA-M[3][5][6] |

| Canonical SMILES | CCCCCCCCCCN1C=C--INVALID-LINK--C.[Br-][3][5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to brown or colorless to slightly yellow clear liquid. | [2] |

| Melting Point | 17 - 30 °C | [9] |

| Density | 1.13 - 1.134 g/cm³ (at 25 °C) | [2][6][9] |

| Refractive Index | 1.513 - 1.520 (at 20 °C) | [2][9] |

| Purity | Typically >98% (by HPLC) | [2] |

| Storage Conditions | Store at room temperature under an inert atmosphere. The compound is hygroscopic. | [9] |

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Table 3: GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]P337 + P313: If eye irritation persists: Get medical advice/attention.[3] |

Note: This is a summary. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[10][11][12]

Applications and Research Areas

This ionic liquid is a subject of research and application in several key areas due to its unique combination of properties.

-

Green Chemistry: As an ionic liquid, it serves as a recyclable, non-volatile solvent for various chemical reactions, including Diels-Alder, Heck, and Suzuki-Miyaura coupling reactions.[1][2][13] Its use can reduce the environmental impact associated with traditional organic solvents.[2]

-

Electrochemistry: The compound's ionic conductivity makes it a suitable component in the development of advanced batteries and supercapacitors, where it can function as an electrolyte.[2]

-

Materials Science: It is utilized in the synthesis of nanomaterials, where it can act as a stabilizing agent or a medium for nanoparticle dispersion.[2][3] It has also been studied as a processing aid to enhance the performance of natural rubber biocomposites filled with nanosized silica.[14][15]

-

Catalysis and Synthesis: It finds use in enzymatic catalysis, as a phase transfer medium, and in various organic syntheses.[3][16] Research has also explored its role in the synthesis of imidazole-based surfactants with antimicrobial properties.[17]

-

Other Industrial Uses: Potential applications include metal plating, electropolishing, and use as lubricants or heat transfer fluids.[3][16]

Caption: Key application areas of this compound.

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for the synthesis or specific reactions involving CAS 188589-32-4 were not available in the initial search. However, its primary role as a recyclable reaction medium in organic synthesis follows a general workflow.

General Methodology for Use as a Recyclable Solvent in Organic Synthesis:

-

Reaction Setup: The ionic liquid, this compound, is used as the solvent for the desired reactants and catalysts in a reaction vessel.

-

Reaction Execution: The reaction is carried out under appropriate conditions (e.g., temperature, pressure, atmosphere). The high thermal stability of the ionic liquid allows for a wide range of reaction temperatures.[1]

-

Product Extraction: Upon completion, the product, which is typically non-polar, is extracted from the ionic liquid phase using a conventional organic solvent (e.g., diethyl ether, hexane). The ionic liquid and any dissolved catalysts remain in the original phase due to their low solubility in non-polar solvents.

-

Solvent Removal: The extraction solvent is removed from the product via evaporation.

-

Ionic Liquid Recovery and Reuse: The ionic liquid phase is dried under vacuum to remove any residual extraction solvent. It can then be reused for subsequent reaction runs, often without significant loss of activity.[13]

Caption: General workflow for using an ionic liquid as a recyclable solvent.

Signaling Pathways

The available research primarily focuses on the chemical and material science applications of this compound.[2][14][16] There is no information in the provided search results to suggest that this compound has a known, direct mechanism of action involving specific biological signaling pathways, as would be typical for a therapeutic agent. Its mention in biological contexts is related to its properties as a surfactant and its general antimicrobial activity, rather than targeted interaction with cellular signaling cascades.[17][18]

Suppliers

This compound is available from a variety of chemical suppliers for research and development purposes.

Table 4: Commercial Suppliers

| Supplier |

| Alfa Chemistry |

| Ambeed[19][20] |

| Bide Pharmatech Ltd.[21][22] |

| BLD Pharm[23] |

| Chem-Impex[2] |

| ChemicalBook[21] |

| CymitQuimica[7] |

| Fisher Scientific[8] |

| Iolitec[11][12] |

| P&S Chemicals[4] |

| Shandong Xiya Chemical Co., Ltd.[21] |

| Shanghai YuanYe Biotechnology Co., Ltd.[21] |

| Suzhou Senfeida Chemical Co., Ltd.[24] |

| TCI Chemicals (Tokyo Chemical Industry) |

| abcr Gute Chemie |

References

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | C14H27BrN2 | CID 22078297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. 1H-Imidazolium, 3-decyl-1-methyl-, bromide (1:1) [cymitquimica.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 188589-32-4 | CAS DataBase [m.chemicalbook.com]

- 10. SDS of this compound, Safety Data Sheets, CAS 188589-32-4 - chemBlink [ww.chemblink.com]

- 11. iolitec.de [iolitec.de]

- 12. iolitec.de:7081 [iolitec.de:7081]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Bromide and Chloride Ionic Liquids Applied to Enhance the Vulcanization and Performance of Natural Rubber Biocomposites Filled with Nanosized Silica [mdpi.com]

- 16. methyl bromide suppliers USA [americanchemicalsuppliers.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 188589-32-4 | this compound | Ionic Liquids | Ambeed.com [ambeed.com]

- 20. 1-decyl-3-methyl-1H-imidazol-3-ium| Ambeed [ambeed.com]

- 21. This compound | 188589-32-4 [chemicalbook.com]

- 22. 1-decyl-3-methyl-1H-imidazol-3-ium-Imidazoles| 毕得医药 [bidepharm.com]

- 23. 188589-32-4|this compound|BLD Pharm [bldpharm.com]

- 24. This compound 188589-32-4 - 188589-32-4 and 1-Decyl-3-Methylimidazolum Bromide [senfeida.en.made-in-china.com]

Critical micelle concentration of 1-decyl-3-methylimidazolium bromide

An In-depth Technical Guide to the Critical Micelle Concentration of 1-decyl-3-methylimidazolium (B1227720) bromide

Introduction

1-decyl-3-methylimidazolium bromide, commonly abbreviated as [C10mim][Br], is an imidazolium-based ionic liquid.[1] Comprising a 1-decyl-3-methylimidazolium cation and a bromide anion, this compound exhibits amphiphilic properties due to the presence of a polar imidazolium (B1220033) head group and a nonpolar decyl tail.[1][2] This molecular structure allows [C10mim][Br] to act as a surfactant in aqueous solutions, forming aggregates known as micelles above a certain concentration. This threshold concentration is termed the Critical Micelle Concentration (CMC). The CMC is a fundamental parameter that characterizes the efficiency of a surfactant; a lower CMC value indicates a higher efficiency in forming micelles and, consequently, in reducing surface tension.[3][4] This guide provides a comprehensive overview of the CMC of [C10mim][Br], including reported values, detailed experimental protocols for its determination, and a logical workflow for the measurement process.

Data Presentation: Critical Micelle Concentration of [C10mim][Br]

The aggregation behavior of 1-alkyl-3-methylimidazolium bromide ionic liquids has been investigated in aqueous solutions. For the homologous series of these ionic liquids, a linear relationship exists between the logarithm of the CMC and the number of carbon atoms in the alkyl chain.[2] As the length of the alkyl chain increases, the CMC value decreases, indicating that less surfactant is needed to initiate micelle formation.[2][5]

| Compound | Temperature (K) | Method(s) Used | CMC (mM) |

| This compound ([C10mim][Br]) | 298 | Conductivity, Fluorescence Probes | 9.8[2] |

Experimental Protocols

The determination of the CMC is achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation.[3][6] The most common techniques employed for ionic surfactants like [C10mim][Br] are conductometry, surface tensiometry, and fluorescence spectroscopy.

Conductometric Method

This method is highly suitable for ionic surfactants and relies on measuring the electrical conductivity of the solution as a function of surfactant concentration.[7]

Principle: Below the CMC, the surfactant exists as monomers, and the specific conductivity increases linearly with concentration.[6][7] When micelles form, the mobility of the ions changes. The counterions become partially associated with the charged micelles, leading to a decrease in the overall ionic mobility per mole of surfactant. This results in a change in the slope of the conductivity versus concentration plot. The concentration at the intersection of the two linear segments (pre-micellar and post-micellar regions) is the CMC.[7][8]

Experimental Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of [C10mim][Br] in high-purity deionized water.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of [C10mim][Br] by diluting the stock solution. The concentration range should span the expected CMC value.

-

Temperature Control: Place the solutions in a thermostated water bath to maintain a constant temperature (e.g., 298.15 K) throughout the experiment, as conductivity is temperature-dependent.

-

Conductivity Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution, starting from the most dilute and proceeding to the most concentrated to minimize contamination.

-

Data Analysis: Plot the specific conductivity (κ) against the molar concentration (C) of [C10mim][Br]. The plot will show two linear portions with different slopes.[8] The CMC is determined from the point of intersection of these two lines.[9]

Surface Tension Method (Tensiometry)

This is a classic and widely used method for determining the CMC of any surface-active agent.[4][7]

Principle: Surfactant monomers adsorb at the air-water interface, which leads to a reduction in the surface tension of the solution.[4] As the surfactant concentration increases, the interface becomes saturated with monomers, and the surface tension decreases. Once the concentration reaches the CMC, micelles begin to form in the bulk of the solution, and the concentration of free monomers in the solution (and at the interface) remains relatively constant. Consequently, the surface tension also remains constant or changes very little with further increases in the total surfactant concentration.[3][4]

Experimental Procedure:

-

Solution Preparation: Prepare a series of aqueous solutions of [C10mim][Br] over a range of concentrations, similar to the conductometric method.

-

Instrument Setup: Calibrate a tensiometer (using methods such as the du Noüy ring or Wilhelmy plate) with high-purity water at a constant temperature.

-

Surface Tension Measurement: Measure the surface tension of each prepared solution. Ensure that the system reaches equilibrium before each measurement.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[7] The resulting plot will typically show a region where surface tension decreases linearly, followed by a plateau. The CMC is determined from the concentration at the point of intersection of the two lines extrapolated from these regions.[4]

Fluorescence Spectroscopy Method

This sensitive technique utilizes a fluorescent probe whose spectral properties are dependent on the polarity of its microenvironment.[10][11] Pyrene (B120774) is a commonly used probe for this purpose.[12][13]

Principle: The fluorescence emission spectrum of pyrene exhibits several vibrational bands. The ratio of the intensity of the first vibronic peak (I1) to the third (I3) is highly sensitive to the polarity of the surrounding medium.[12] In a polar solvent like water, the I1/I3 ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrophobic core of the micelles.[12] This change in the microenvironment causes a significant decrease in the I1/I3 ratio.

Experimental Procedure:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

-

Solution Preparation: Prepare a series of [C10mim][Br] solutions in volumetric flasks. To each flask, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., <10⁻⁶ M) to avoid affecting the micellization process.[13]

-

Solvent Evaporation: Allow the organic solvent to evaporate completely, leaving the pyrene and the aqueous surfactant solution.

-

Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum of pyrene (typically exciting at ~335 nm and recording emission from ~350 to 450 nm) for each sample.

-

Data Analysis: From each spectrum, determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks. Plot the intensity ratio (I1/I3) against the concentration of [C10mim][Br]. The data will typically form a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.[12]

Mandatory Visualization: Experimental Workflow for CMC Determination

The following diagram illustrates a generalized workflow for determining the critical micelle concentration of a surfactant using the principal experimental methods described.

Caption: Generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. ache.org.rs [ache.org.rs]

- 10. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

The Self-Aggregation of [C10mim][Br] in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-aggregation behavior of the ionic liquid 1-decyl-3-methylimidazolium (B1227720) bromide ([C10mim][Br]) in aqueous solutions. Understanding the micellization of this surface-active ionic liquid is crucial for its application in various fields, including drug delivery, catalysis, and material science. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of the underlying processes.

Introduction to [C10mim][Br] Self-Aggregation

[C10mim][Br] is an amphiphilic ionic liquid composed of a hydrophilic imidazolium (B1220033) headgroup and a hydrophobic decyl tail. This molecular structure drives its self-assembly in aqueous environments to form micelles, which are colloidal-sized aggregates. This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The formation of micelles leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization capacity for hydrophobic molecules. The self-aggregation behavior is influenced by factors such as temperature and the presence of additives. For ionic surfactants like [C10mim][Br], the CMC typically exhibits a U-shaped dependence on temperature, decreasing to a minimum value before increasing again.[1][2]

Quantitative Aggregation Data

The following tables summarize the critical micelle concentration (CMC) and thermodynamic parameters for the micellization of [C10mim][Br] in aqueous solution at various temperatures. These values have been determined using techniques such as surface tensiometry, conductivity measurements, and isothermal titration calorimetry.

Table 1: Critical Micelle Concentration (CMC) of [C10mim][Br] at Various Temperatures

| Temperature (K) | CMC (mmol/L) | Experimental Method | Reference |

| 288.15 | 11.5 | Surface Tension | [1] |

| 298.15 | 9.8 - 10.2 | Surface Tension, Conductivity | [1][3] |

| 308.15 | 10.8 | Surface Tension | [1] |

| 318.15 | 12.0 | Surface Tension | [1] |

Table 2: Thermodynamic Parameters of Micellization for [C10mim][Br]

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) | Reference |

| 288.15 | -21.8 | 1.8 | 82.0 | [1] |

| 298.15 | -22.8 | 0.0 | 76.5 | [1] |

| 308.15 | -23.8 | -1.9 | 71.0 | [1] |

| 318.15 | -24.8 | -3.8 | 66.0 | [1] |

Note: Thermodynamic parameters are often calculated from the temperature dependence of the CMC. The micellization process for many ionic surfactants is typically entropy-driven at lower temperatures and can become enthalpy-driven at higher temperatures.[2][4]

Experimental Protocols for Characterization

Detailed methodologies for determining the self-aggregation properties of [C10mim][Br] are provided below.

Surface Tensiometry

Objective: To determine the CMC by measuring the change in surface tension of the [C10mim][Br] solution as a function of its concentration.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated, micelles form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break occurs is the CMC.[5]

Apparatus:

-

Surface Tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)

-

Temperature-controlled sample vessel

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of [C10mim][Br] in deionized water at a concentration significantly above the expected CMC (e.g., 50 mmol/L).

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the anticipated CMC. A logarithmic dilution series is often effective.

-

Calibrate the tensiometer with deionized water at the desired temperature.

-

Starting with the most dilute solution, measure the surface tension of each sample.

-

Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and dried between measurements to avoid cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value for each concentration.

-

Plot the surface tension (γ) versus the logarithm of the [C10mim][Br] concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot.

Conductivity Measurement

Objective: To determine the CMC of the ionic surfactant [C10mim][Br] by measuring the electrical conductivity of its aqueous solutions.

Principle: Below the CMC, [C10mim][Br] exists as individual ions ([C10mim]⁺ and Br⁻), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility and bind some counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The break point in this plot corresponds to the CMC.[5]

Apparatus:

-

Conductivity meter with a temperature-controlled conductivity cell

-

Thermostated water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Calibrate the conductivity meter using standard KCl solutions.

-

Place a known volume of deionized water in the thermostated measurement vessel.

-

Measure the initial conductivity of the water.

-

Prepare a concentrated stock solution of [C10mim][Br].

-

Make small, sequential additions of the stock solution to the water in the measurement vessel, allowing the solution to equilibrate while stirring gently.

-

Record the conductivity after each addition.

-

Calculate the molar concentration of [C10mim][Br] at each step.

-

Plot the specific conductivity (κ) versus the concentration of [C10mim][Br].

-

The CMC is determined from the intersection of the two lines of best fit for the data points below and above the break.

Fluorescence Spectroscopy using Pyrene (B120774) Probe

Objective: To determine the CMC by monitoring the change in the fluorescence emission spectrum of a hydrophobic probe, pyrene, in the presence of [C10mim][Br] micelles.

Principle: Pyrene exhibits a fluorescence spectrum with several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is sensitive to the polarity of the microenvironment. In a polar aqueous environment, the I₁/I₃ ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core, causing a decrease in the I₁/I₃ ratio. The CMC is determined from the concentration at which this change occurs.[6][7]

Apparatus:

-

Fluorometer

-

Quartz cuvettes

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol (B129727) or acetone) at a concentration of approximately 10⁻⁴ M.

-

Prepare a series of aqueous solutions of [C10mim][Br] with varying concentrations, bracketing the expected CMC.

-

To each [C10mim][Br] solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM), ensuring the solvent volume is negligible.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each sample (typically from 350 to 450 nm) with an excitation wavelength of around 334-339 nm.

-

Determine the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks.

-

Plot the I₁/I₃ ratio as a function of the [C10mim][Br] concentration.

-

The CMC is typically determined from the midpoint of the sigmoidal transition in the plot.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the enthalpy of micellization (ΔH°mic) and determine the CMC.

Principle: ITC measures the heat change that occurs upon the injection of a concentrated surfactant solution into a dilute solution (or vice versa). When micelles are disrupted or formed, there is a corresponding endothermic or exothermic heat effect. A plot of the heat change per injection versus the total surfactant concentration shows a transition at the CMC.[8][9][10]

Apparatus:

-

Isothermal Titration Calorimeter

-

Syringes for injection and sample cell filling

Procedure:

-

Prepare a dilute solution of [C10mim][Br] below its CMC to be placed in the sample cell.

-

Prepare a more concentrated solution of [C10mim][Br] (well above the CMC) to be loaded into the injection syringe.

-

Set the desired experimental temperature.

-

Perform a series of small, sequential injections of the concentrated solution into the dilute solution in the sample cell.

-

The instrument measures the heat absorbed or released after each injection.

-

The raw data is integrated to obtain the enthalpy change per injection.

-

A plot of the enthalpy change per mole of injectant versus the molar ratio of the reactants (or total concentration) will show a sigmoidal curve.

-

The inflection point of this curve corresponds to the CMC, and the magnitude of the change in enthalpy corresponds to the enthalpy of micellization.

Visualizing the Process and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows related to the self-aggregation of [C10mim][Br].

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Decyl-3-methylimidazolium Bromide in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic applications of the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) bromide ([C10MIM]Br). While the literature suggests its utility in a range of organic syntheses, detailed experimental protocols and quantitative data are most thoroughly documented for its use as a reaction medium in the synthesis of 2'-hydroxychalcone (B22705) derivatives. Information on other potential applications is also summarized.

Synthesis of 2'-Hydroxychalcone Derivatives

1-Decyl-3-methylimidazolium bromide serves as an effective reaction medium for the microwave-assisted synthesis of 2'-hydroxychalcone derivatives. This method offers high yields and short reaction times.[1][2][3]

Quantitative Data Summary

| Product | Benzaldehyde (B42025) Derivative | Yield (%) | Reaction Time (min) | Temperature (°C) | Microwave Power (W) | Reference |

| 2,2'-dihydroxychalcone | Salicylaldehyde | 65 | 10 | 80 | 300 | [1][2][3] |

| 2'-hydroxy-4-methoxychalcone | Anisaldehyde | 72 | 10 | 80 | 300 | [1][2][3] |

| 2,2'-dihydroxy-3-methoxychalcone | o-Vanillin | 81 | 10 | 80 | 300 | [1][2][3] |

Experimental Protocol: Microwave-Assisted Synthesis of 2'-Hydroxychalcone Derivatives

Materials:

-

This compound ([C10MIM]Br)

-

Ortho-hydroxyacetophenone (0.136 g)

-

Appropriate benzaldehyde derivative (salicylaldehyde, anisaldehyde, or o-vanillin)

-

40% (w/v) Sodium Hydroxide (NaOH) solution in 10% (w/v) aqueous [C10MIM]Br

-

37% Hydrochloric acid (HCl)

-

Water

-

Microwave reactor

Procedure: [3]

-

In a suitable reaction vessel, prepare a solution of [C10MIM]Br in water at a mass ratio of 0.02:1.

-

To this solution, add 0.136 g of ortho-hydroxyacetophenone.

-

Add the 40% (w/v) NaOH solution in 10% (w/v) aqueous [C10MIM]Br.

-

Add the corresponding benzaldehyde derivative (0.122 g salicylaldehyde, 0.136 g anisaldehyde, or 0.152 g o-vanillin) to the mixture.

-

Place the reaction vessel in a microwave reactor and irradiate at 300 W and 80°C for 10 minutes.

-

After the reaction is complete, cool the mixture.

-

Acidify the reaction mixture with 37% HCl to a pH of 2 to precipitate the solid product.

-

Isolate the product by filtration, wash with water, and dry.

Experimental Workflow

Caption: Workflow for the synthesis of 2'-hydroxychalcone derivatives.

Other Potential Catalytic Applications

Synthesis of Benzimidazoles, Dihydropyrimidinones, and Imidazo[1,5-a]pyridines